Allosteric Inhibition Mechanism Differentiates AF-219 from Orthosteric Antagonists A-317491 and TNP-ATP
AF-219 (N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide) displays allosteric inhibition of ATP activation at human and rat P2X3 receptors, unlike the orthosteric antagonists A-317491 and TNP-ATP [1]. In functional assays, AF-219 blocked ATP-induced calcium flux with IC50 values of 25–200 nM while acting through a topographically distinct allosteric site, whereas A-317491 and TNP-ATP compete directly with ATP at the orthosteric binding pocket [1][2].
| Evidence Dimension | Mechanism of P2X3 inhibition (allosteric vs. orthosteric) |
|---|---|
| Target Compound Data | Allosteric inhibitor (negative allosteric modulator); IC50 25–200 nM |
| Comparator Or Baseline | A-317491: orthosteric antagonist, Ki = 22–92 nM; TNP-ATP: orthosteric antagonist, IC50 ~1 nM |
| Quantified Difference | Qualitative mechanistic difference: allosteric modulation preserves spatial and temporal ATP signaling patterns; orthosteric antagonists block all ATP signaling indiscriminately. |
| Conditions | Calcium flux and voltage-clamp assays in recombinant human and rat P2X3 and P2X2/3 receptors expressed in HEK293 or 1321N1 cells [1][2]. |
Why This Matters
Allosteric modulators typically achieve greater receptor subtype selectivity and reduced on-target toxicity compared to orthosteric ligands, making AF-219 the preferred tool compound for studying P2X3 signaling in native tissues where multiple P2X subtypes coexist.
- [1] Ford, A.P., Smith, S.A. & Dillon, M.P. (2013). Pharmadynamic (PD) & pharmacokinetic (PK) properties of AF-219: first in class, selective, clinical P2X3 antagonist in development for chronic pain and related conditions. The FASEB Journal, 27, 887.5. View Source
- [2] Wang, Y. & Hattori, M. (2018). Druggable negative allosteric site of P2X3 receptors. Proc. Natl. Acad. Sci. U.S.A., 115(19), 4939–4944. View Source
